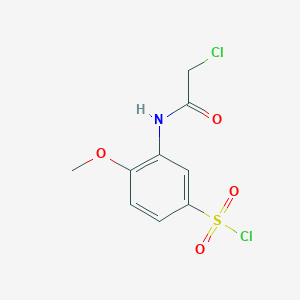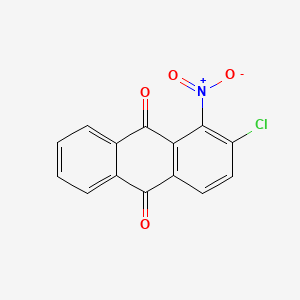
2-(9H-carbazol-3-yl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(9H-carbazol-3-yl)acetic Acid” is a chemical compound with the molecular formula C14H11NO2 . It is a derivative of carbazole, a heterocyclic organic compound . The compound is typically in the form of a powder .
Synthesis Analysis
The synthesis of “2-(9H-carbazol-3-yl)acetic Acid” involves the electropolymerization of carbazole derivatives . The process is performed in acetonitrile solutions and results in the formation of solid polymer films of various compositions . The electrochemical oxidation of electrolyte solutions containing carbazole (Cz) and 2-(9H-carbazol-9-yl)acetic acid (CzA) monomers was performed in acetonitrile solutions .Molecular Structure Analysis
The molecular structure of “2-(9H-carbazol-3-yl)acetic Acid” can be represented by the InChI code: 1S/C14H11NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-7,15H,8H2,(H,16,17) . This indicates the presence of 14 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving “2-(9H-carbazol-3-yl)acetic Acid” primarily involve its electropolymerization . The electrochemical oxidation of the compound leads to the deposition of a solid film of micrometric thickness .Physical And Chemical Properties Analysis
“2-(9H-carbazol-3-yl)acetic Acid” has a molecular weight of 225.25 . It has a melting point of 211-212 degrees Celsius . The compound is typically stored at room temperature .Safety and Hazards
Future Directions
The future directions for “2-(9H-carbazol-3-yl)acetic Acid” could involve its use in various applications due to its properties. Carbazole-based compounds are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
properties
CAS RN |
374916-11-7 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(9H-carbazol-3-yl)acetic acid |
InChI |
InChI=1S/C14H11NO2/c16-14(17)8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H,8H2,(H,16,17) |
InChI Key |
OKOWWPXKLYLOLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



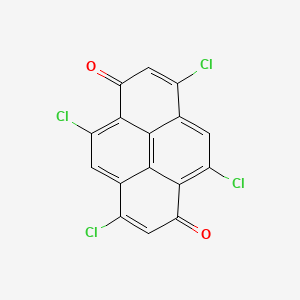

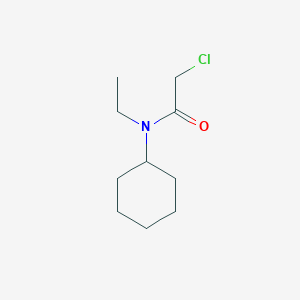
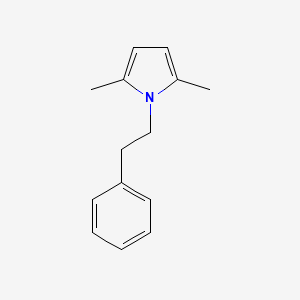


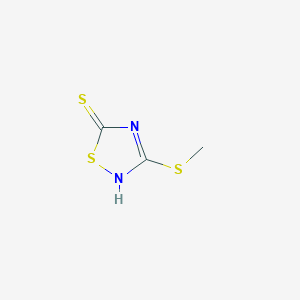
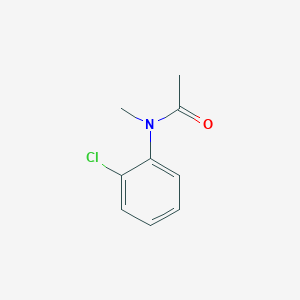


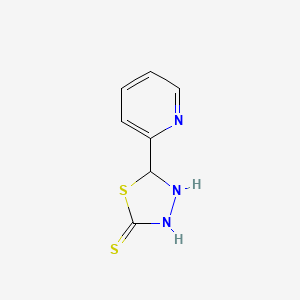
![Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1607512.png)
